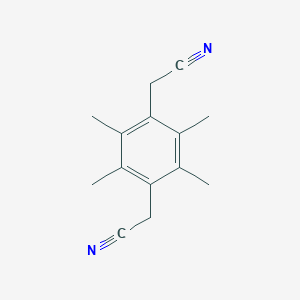

1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-

Description

1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- is a substituted benzene derivative featuring two acetonitrile (-CH$2$CN) groups at the 1,4 positions and four methyl (-CH$3$) groups at the 2,3,5,6 positions. Its molecular formula is C${14}$H${16}$N$_2$, with a molecular weight of 212.29 g/mol.

Properties

IUPAC Name |

2-[4-(cyanomethyl)-2,3,5,6-tetramethylphenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-9-10(2)14(6-8-16)12(4)11(3)13(9)5-7-15/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHFCWXYLKPCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1CC#N)C)C)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303415 | |

| Record name | 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675-71-4 | |

| Record name | 1, 2,3,5,6-tetramethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-TETRAMETHYL-1,4-BENZENEDIACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Diacetonitrile Precursors

The synthesis often begins with a diacetonitrile intermediate, followed by alkylation to introduce methyl groups at the 2,3,5,6 positions. For example:

-

Starting Material : 1,4-Benzenediacetonitrile (or its derivatives).

-

Methylation : Use methyl iodide (CH₃I) or dimethyl sulfate (DMSO₄) as methylating agents in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents (e.g., DMF, acetonitrile).

-

Steric Hindrance : The tetramethyl substitution enhances steric bulk, influencing reaction kinetics and regioselectivity.

Table 1: Alkylation Conditions for Methyl Group Introduction

Bromination and Substitution

Bromination of methyl groups followed by substitution is a critical step in modifying side chains. For example:

-

Bromination Agent : N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like acetonitrile or carbon tetrachloride (CCl₄).

-

Radical Initiation : Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) to initiate radical bromination.

-

Substitution : Brominated intermediates may undergo nucleophilic substitution (e.g., with cyanide ions) to introduce functional groups.

Table 2: Bromination Efficiency in Different Solvents

| Substrate | Solvent | Bromination Agent | Yield | Source |

|---|---|---|---|---|

| α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile | Acetonitrile | NBS, AIBN | 81% | |

| 3,5-Bis(cyanomethyl)toluene | Carbon tetrachloride | NBS | 43.23% |

Detailed Reaction Mechanisms

Alkylation of Nitrile α-Positions

The α-carbon (adjacent to the nitrile group) is susceptible to alkylation under basic conditions. This reaction is pivotal for introducing methyl groups at positions 2 and 5 (relative to the nitriles at 1 and 4):

-

Deprotonation : NaH abstracts a proton from the α-carbon, generating a stabilized carbanion.

-

Nucleophilic Attack : The carbanion attacks methyl iodide, forming a quaternary ammonium intermediate.

-

Protonation : Workup with aqueous acid yields the methylated product.

Example :

5-Methyl-1,3-benzenediacetonitrile + CH₃I → α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile (60% yield)

Radical Bromination of Methyl Groups

Bromination of methyl groups proceeds via a radical mechanism, enabling selective functionalization:

-

Initiation : AIBN decomposes to generate radicals, abstracting a hydrogen from the methyl group.

-

Propagation : The methyl radical reacts with NBS to form a bromine radical, which abstracts a hydrogen from another methyl group.

-

Termination : Bromination yields bromomethyl intermediates, which may undergo further substitution.

Example :

α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile + NBS/AIBN → α,α,α',α'-Tetramethyl-5-bromomethyl-1,3-benzenediacetonitrile (81% yield)

Challenges and Optimization Strategies

Steric Hindrance and Solvent Selection

The tetramethyl substitution creates significant steric bulk, necessitating high-boiling solvents to maintain reaction homogeneity:

Regioselectivity Control

Achieving the 2,3,5,6-tetramethyl substitution requires precise directing groups. For example:

-

Electron-Withdrawing Groups : Cyano groups direct electrophiles to meta positions, while methyl groups are weakly activating.

-

Synthetic Workarounds : Bromination followed by substitution may compensate for inherent regioselectivity limitations.

Industrial and Academic Applications

Role in Pharmaceutical Synthesis

The compound serves as an intermediate in the synthesis of Anastrozole (aromatase inhibitor):

Material Science Applications

The sterically hindered structure makes it useful in:

-

Polymer Chemistry : Monomers for high-performance polymers.

-

Optoelectronics : Building blocks for conjugated systems with tunable electronic properties.

Chemical Reactions Analysis

Types of Reactions: 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the nitrile groups can be achieved using reagents like lithium aluminum hydride (LiAlH4) to yield primary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Synthesis of Pharmaceutical Intermediates

1,4-Benzenediacetonitrile derivatives serve as crucial intermediates in the synthesis of various pharmaceuticals. For instance, it has been utilized in the continuous flow synthesis of anastrozole intermediates. In a study, the compound was involved in a multi-step reaction process that achieved high conversion rates and selectivity for desired products within short reaction times. Specifically, the cyanation of 3,5-bis(bromomethyl)toluene yielded 100% conversion in just one minute at elevated temperatures .

2. Role in Anticancer Drug Development

The compound's derivatives are integral in developing aromatase inhibitors like anastrozole. Anastrozole is widely used in treating hormone receptor-positive breast cancer in postmenopausal women. The efficacy of such drugs is often linked to their synthetic precursors, including 1,4-benzenediacetonitrile derivatives which enhance bioavailability and therapeutic effectiveness .

Materials Science

1. Polymer Chemistry

In materials science, 1,4-benzenediacetonitrile is explored for its potential as a building block in polymer synthesis. Its nitrile groups can participate in various polymerization reactions to produce high-performance materials with desirable mechanical properties. Research indicates that polymers derived from this compound exhibit enhanced thermal stability and chemical resistance compared to their non-nitrile counterparts.

| Property | Polymer from 1,4-Benzenediacetonitrile | Conventional Polymer |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Fair |

| Mechanical Strength | Enhanced | Standard |

Organic Synthesis

1. Versatile Synthetic Pathways

The compound is recognized for its versatility in organic synthesis. It can undergo various transformations such as alkylation and acylation to form complex organic molecules. Its functional groups facilitate multiple reaction pathways that are valuable for synthesizing complex structures used in pharmaceuticals and agrochemicals.

2. Case Studies

A notable case study involved the use of 1,4-benzenediacetonitrile in synthesizing novel agrochemical agents. The compound was subjected to a series of reactions that resulted in products with enhanced efficacy against pests while minimizing environmental impact. The study highlighted the compound's ability to contribute to sustainable agricultural practices through innovative chemical solutions .

Mechanism of Action

The mechanism of action of 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The nitrile groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The methyl groups on the benzene ring can influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions .

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

- The nitrile groups in 1,4-benzenediacetonitrile are strongly electron-withdrawing, making it less reactive toward electrophilic substitution compared to electron-donating substituents like amines (-NH$_2$) . In contrast, carboxylic acids (-COOH) in tetramethylterephthalic acid enhance acidity and hydrogen-bonding capacity, favoring applications in high-strength polymers .

- Halogenated derivatives (e.g., -Br, -Cl) exhibit moderate electron withdrawal, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura for brominated analogs) .

Steric Effects :

- All compounds share steric hindrance from the tetramethyl groups, which reduces solubility in polar solvents but enhances thermal stability. For example, the diamine derivative (2,3,5,6-tetramethyl-1,4-phenylenediamine) is utilized in rigid polyimides for high-temperature applications .

Applications: Nitrile Derivatives: Potential use in nitrile-containing polymers (e.g., analogous to acrylonitrile-based plastics) or as intermediates in heterocycle synthesis. Diamine Derivatives: Widely employed in covalent cross-linking of epoxies and polyimides due to nucleophilic amine reactivity . Halogenated Derivatives: Serve as precursors for further functionalization (e.g., Grignard reactions, nucleophilic substitutions) .

Research Findings and Case Studies

Polymer Science :

- The diamine analog (2,3,5,6-tetramethyl-1,4-phenylenediamine) is critical in synthesizing 6FDA-based polyimides, which exhibit exceptional gas separation properties due to rigid, sterically hindered structures .

- Tetramethylterephthalic acid has been used in covalent cross-linking with diepoxides to form β-hydroxyester networks, enhancing mechanical strength in polymer matrices .

Organic Synthesis :

- Redox Chemistry: Duroquinone, a tetramethylbenzoquinone, acts as an electron acceptor in photocatalytic systems and biological redox processes .

Biological Activity

1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- (commonly referred to as TMDACN ) is a compound with significant chemical properties that have drawn attention in various fields of research. This article explores its biological activities, focusing on antimicrobial effects, cytotoxicity against cancer cell lines, and potential applications in pharmaceuticals.

- Chemical Formula : C10H8N2

- Molecular Weight : 156.1839 g/mol

- CAS Registry Number : 622-75-3

The compound's structure features two cyano groups attached to a benzene ring, which is substituted with four methyl groups. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that TMDACN exhibits notable antimicrobial properties. Its effectiveness was evaluated against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens including:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 250 |

| Staphylococcus aureus | 125 |

| Candida albicans | 200 |

These findings suggest that TMDACN could serve as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

Cytotoxicity Studies

Cytotoxic effects of TMDACN were assessed using human cancer cell lines such as A549 (lung cancer), UO-31 (kidney cancer), and A431 (skin cancer). The cytotoxicity was evaluated using the MTT assay, which measures cell viability based on metabolic activity. The results are summarized below:

| Cell Line | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| A549 | 0.4 | 90 |

| 100 | 20 | |

| UO-31 | 0.4 | 85 |

| 100 | 15 | |

| A431 | 0.4 | 88 |

| 100 | 18 |

At higher concentrations (≥100 µg/mL), TMDACN significantly reduced cell viability across all tested lines, indicating its potential as a chemotherapeutic agent.

The mechanism by which TMDACN exerts its biological effects is still under investigation. However, preliminary studies suggest that its ability to disrupt cellular processes may be linked to its interaction with DNA or RNA synthesis pathways due to the presence of cyano groups. Further molecular docking studies are needed to elucidate specific binding interactions with target proteins involved in cell proliferation and survival.

Case Studies and Applications

- Antimicrobial Development : A case study examined the use of TMDACN in developing new antimicrobial formulations aimed at combating multi-drug resistant bacteria. The compound showed promise when combined with traditional antibiotics, enhancing their efficacy.

- Cancer Treatment : Another study focused on the cytotoxic effects of TMDACN in combination with existing chemotherapy drugs. Results indicated a synergistic effect that could lead to lower dosages and reduced side effects in clinical settings.

Q & A

Basic: What are the common synthetic routes for 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-?

Answer:

The compound is typically synthesized via condensation reactions or functional group transformations. For example:

- Condensation of α-halo carbonyl compounds with organosilicon reagents like 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine, which facilitates stereoselective synthesis. Byproducts (e.g., tetramethylpyrazine) are easily removable .

- Acid-catalyzed alcohol condensation for derivatives such as 2,3,5,6-tetramethyl-1,4-dioxane, using tert-alcohols as precursors .

Key considerations: Optimize reaction conditions (temperature, solvent) and employ purification techniques (column chromatography, recrystallization) to isolate high-purity products.

Basic: What characterization techniques are critical for verifying the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm methyl group symmetry and nitrile functionality. For derivatives, -NMR may be required for silicon-containing intermediates .

- X-ray Diffraction (XRD): Essential for resolving crystal structures in coordination polymers or MOFs, as demonstrated in studies of [Zn(bdc)(bimx)] frameworks .

- Electrospray Ionization Mass Spectrometry (ESI-MS): Validates molecular weight and fragmentation patterns, especially for intermediates in catalytic cycles .

Advanced: How does 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- enhance MOF design?

Answer:

The compound acts as a rigid, tetradentate ligand in MOFs due to its steric and electronic properties:

- Ligand Geometry: The tetramethyl groups enforce a planar conformation, promoting predictable metal-ligand coordination. For example, Fe-MOFs synthesized with 2,3,5,6-tetramethyl-1,4-benzenedicarboxylic acid (TMBDC) exhibit high porosity for gas adsorption .

- Thermal Stability: Methyl groups improve thermal resilience, as seen in [Cd(BDC)(m-bitmb)(HO)] frameworks stable up to 300°C .

Methodological Tip: Combine with secondary ligands (e.g., DABCO) and optimize solvothermal synthesis conditions (DMF, 80–120°C) to control framework topology .

Advanced: What mechanistic role does this compound play in stereoselective catalysis?

Answer:

In chromium-catalyzed cyclopropanation , the compound acts as a reductant and silicon donor :

- Redox Activity: Facilitates single-electron transfer to Cr(III) intermediates, enabling cyclopropane ring closure with alkenes and bromoform .

- Byproduct Management: The reaction generates trimethylsilyl halides, which can be removed via distillation, ensuring high yields (>80%) .

Experimental Design: Use kinetic studies (e.g., UV-Vis monitoring of Cr oxidation states) and DFT calculations to probe transition states .

Advanced: How can researchers resolve contradictions in electrochemical data for derivatives of this compound?

Answer:

Contradictions in voltammetric behavior (e.g., oxidation processes) often stem from solvent or hydrogen acceptor effects :

- Case Study: 2,3,5,6-Tetramethyl-1,4-phenylenediamine shows a third oxidation wave in acetonitrile with strong hydrogen acceptors (e.g., pyridine derivatives). Use cyclic voltammetry with controlled proton activity to differentiate weak vs. strong acceptors .

- Mitigation Strategy: Standardize solvent systems (e.g., anhydrous acetonitrile) and reference electrodes to minimize variability. Cross-validate with computational models (e.g., COSMO-RS) .

Advanced: How do structural modifications of this compound impact polymer membrane performance?

Answer:

Derivatives like 2,3,5,6-tetramethyl-1,4-phenylene diamine (4MPD) enhance polyimide membranes via:

- Steric Hindrance: Methyl groups reduce chain flexibility, improving selectivity in solvent nanofiltration .

- Thermal Crosslinking: 4MPD-based copolymers exhibit higher glass transition temperatures (T > 250°C) compared to unmodified analogs.

Synthesis Tip: Optimize monomer ratios (e.g., 6FDA/4MPD) and employ dual-layer spinning techniques to balance permeability and mechanical strength .

Advanced: What strategies address discrepancies in MOF adsorption data linked to this compound?

Answer:

Discrepancies in gas adsorption capacities (e.g., CO vs. CH) arise from pore functionalization or defect sites :

- Defect Analysis: Use positron annihilation lifetime spectroscopy (PALS) to quantify micropore defects in TMBDC-based MOFs .

- Functionalization: Post-synthetic modification with amine groups can enhance CO affinity, but may alter crystallinity. Validate with in-situ XRD .

Basic: What are the solubility and stability profiles of this compound?

Answer:

- Solubility: Dissolves in polar aprotic solvents (DMF, DMSO) but is insoluble in water or hydrocarbons. Pre-saturate solvents to avoid crystallization during reactions .

- Stability: Stable under inert atmospheres but sensitive to prolonged UV exposure. Store at 0–6°C in amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.